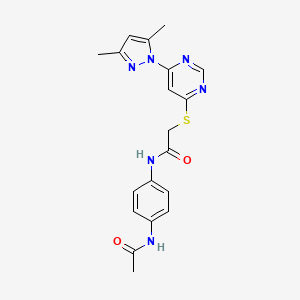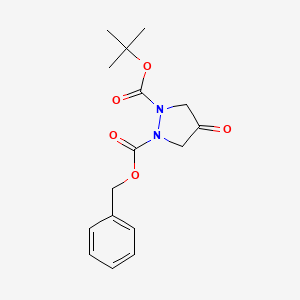![molecular formula C16H26N4S B2920154 5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol CAS No. 855715-23-0](/img/structure/B2920154.png)
5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a chemical compound with the CAS Number: 855715-23-0 . It has a molecular weight of 306.48 . The IUPAC name for this compound is 5,7-dimethyl-6-nonyl[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H26N4S/c1-4-5-6-7-8-9-10-11-14-12(2)17-15-18-16(21)19-20(15)13(14)3/h2,4-11H2,1,3H3,(H2,17,18,19,21) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.48 .Scientific Research Applications
Synthesis and Chemical Structure
The synthesis and structural analysis of 5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and related compounds have been explored in several studies. For instance, researchers have developed new routes to derivatives like Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one, highlighting the versatility of the triazolopyrimidine core in synthesizing novel heterocyclic compounds with potential biological and chemical applications (Hassneen & Abdallah, 2003).
Biological Activities
A significant area of research has been the evaluation of the biological activities of triazolopyrimidine derivatives. Studies have shown that these compounds exhibit a range of biological properties, including antimicrobial, antifungal, and potential antiproliferative effects. For example, novel triazolopyrimidine-carbonylhydrazone derivatives have been synthesized and shown to possess excellent fungicidal activities, indicating the potential of these compounds in agricultural and pharmaceutical applications (Li De-jiang, 2008).
Pharmaceutical and Agrochemical Uses
The triazolopyrimidine scaffold is integral to the development of compounds for pharmaceutics and agrochemistry. Its derivatives have been investigated for various uses, including as potential antimicrobial agents against a range of pathogens. This highlights the importance of triazolopyrimidine derivatives in contributing to the development of new therapeutic agents and agrochemical products (Pinheiro et al., 2020).
Supramolecular Chemistry
The self-assembly properties of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been explored, with studies demonstrating their ability to form supramolecular structures with potential applications in materials science. For instance, the synthesis of a 1,2,4-triazolo[1,5-a]pyrimidine derivative that self-assembled into supramolecular microfibers exhibiting blue organic light-emitting properties has been reported, opening avenues for its use in organic electronics and photonics (Zuming Liu et al., 2008).
Mechanism of Action
Mode of Action
It’s known that triazolopyrimidine ligands can coordinate to metal ions in different ways, such as bridging bidentate and non-bridging monodentate . This could potentially influence the interaction of the compound with its targets.
Result of Action
Some related compounds have shown significant inhibitory activity , suggesting potential biological effects of this compound.
properties
IUPAC Name |
5,7-dimethyl-6-nonyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4S/c1-4-5-6-7-8-9-10-11-14-12(2)17-15-18-16(21)19-20(15)13(14)3/h4-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFIFMDVQDUZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(N2C(=NC(=S)N2)N=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2920073.png)
![N-(3-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2920074.png)
![3-(2-{4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B2920075.png)

![N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide](/img/structure/B2920078.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2920081.png)
![2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide](/img/structure/B2920082.png)
![2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2920086.png)

![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)